4-(Methoxymethoxy)phenol
Overview
Description
4-(Methoxymethoxy)phenol is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethoxy group.
Mechanism of Action
Target of Action
The primary targets of 4-(Methoxymethoxy)phenol are certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to anti-inflammatory effects . Additionally, this compound has been shown to scavenge free radicals, contributing to its antioxidant properties .
Biochemical Pathways
The action of this compound affects the biochemical pathways of inflammation and oxidation . By inhibiting COX-2 and 5-LOX, it disrupts the synthesis of pro-inflammatory mediators . Its antioxidant activity allows it to neutralize free radicals, preventing oxidative stress and damage .
Pharmacokinetics
Like other phenolic compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and decreased oxidative stress . These effects can potentially be beneficial for treating certain conditions, such as neurodegenerative diseases and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methoxymethoxy)phenol can be synthesized through several methods. One common approach involves the reaction of hydroquinone with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group with the methoxymethoxy group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to hydroquinone or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(Methoxymethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of antioxidants, stabilizers, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxyphenol:
2-Methoxyphenol:
3-Methoxyphenol: Has the methoxy group in the meta position.
Uniqueness: 4-(Methoxymethoxy)phenol is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-(methoxymethoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSWUTFRSIEPTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.